4-Formylphenyl propionate

説明

Synthesis Analysis

The papers provided do not specifically address the synthesis of 4-formylphenyl propionate, but they do detail the synthesis of other complex organic molecules. For example, the synthesis of a novel crystalline compound with excellent yield through multi-step reactions is reported, which involves the use of density functional theory (DFT) to monitor the reaction pathways . Similarly, the synthesis of 4,4''''-di-n-octyl-p-quaterphenyl through a nickel-catalyzed cross-coupling reaction is described, showcasing the utility of transition metal catalysis in the synthesis of organic compounds .

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-formylphenyl propionate is analyzed using various techniques. X-ray diffraction (XRD) is used to determine the crystal structure of a synthesized compound, revealing the presence of hydrogen bonds and other intermolecular interactions . Single-crystal X-ray diffraction is also employed to investigate the electronic structure of a neutral extended viologen, indicating the presence of a diradical form . These studies highlight the importance of molecular structure analysis in understanding the properties of organic compounds.

Chemical Reactions Analysis

The papers discuss the reactivity of synthesized compounds, including the possibility of tautomerism, as in the case of a thiol/thione tautomerism reaction monitored by DFT . Although not directly related to 4-formylphenyl propionate, these insights into the reactivity and stability of different tautomeric forms can be valuable when considering the potential chemical reactions of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied are characterized using a variety of experimental methods. Techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to elucidate the properties of the synthesized molecules . The thermal behavior is investigated using differential scanning calorimetry (DSC), revealing phase transitions such as the formation of a liquid-crystalline phase . These analyses provide a comprehensive understanding of the behavior of organic compounds under different conditions.

科学的研究の応用

Propionic Acid Production

4-Formylphenyl propionate is closely related to propionic acid (propionate), which is extensively utilized in various industries. Propionic acid, produced through microbial fermentation, finds applications in food, cosmetics, plastics, and pharmaceutical industries. Different metabolic pathways, including fermentative, biosynthetic, and amino acid catabolic pathways, are involved in its production. The advancement in genome shuffling, omics technologies, and metabolic engineering has opened new opportunities for its biological production, potentially reducing purification costs and improving yields (Gonzalez-Garcia et al., 2017).

Extraction and Recovery Processes

The recovery of propionic acid from aqueous waste streams and fermentation broth is crucial in chemical industries. Studies on reactive extraction using extractant-diluent systems, including binary extractants and diluents, have shown improved extraction efficiencies. These findings are significant for the design of reactive extraction processes for propionic acid recovery, which is relevant to 4-formylphenyl propionate due to its chemical similarity (Keshav et al., 2009).

Electrochemical Detection Applications

The derivatization of aliphatic amines with reagents like Bolton-Hunter reagent, which is structurally related to 4-formylphenyl propionate, enables their electrochemical detection. This approach is useful in chromatographic analyses and highlights potential applications in analytical chemistry (Smith & Ghani, 1990).

Polymer and Material Science

In polymer and material science, compounds structurally related to 4-formylphenyl propionate, like 3-(4-hydroxyphenyl)propionic acid, have been used as organic modifiers in layered double hydroxides. These modified materials exhibit enhanced thermal stability and mechanical reinforcement, showcasing the potential of similar compounds in the development of biodegradable and multifunctional materials (Totaro et al., 2017).

Synthesis and Material Chemistry

Tris(4-formylphenyl)amine, a derivative of 4-formylphenyl propionate, is a key building block in materials chemistry. Its efficient synthesis involves a two-flask process from triphenylamine, demonstrating its importance in the synthesis of advanced materials (Mallegol et al., 2005).

Safety And Hazards

While specific safety and hazard data for 4-Formylphenyl propionate is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

特性

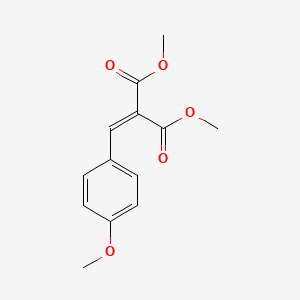

IUPAC Name |

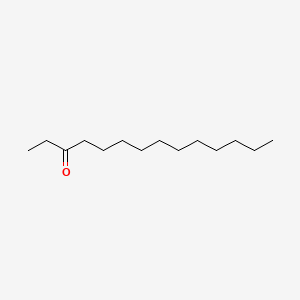

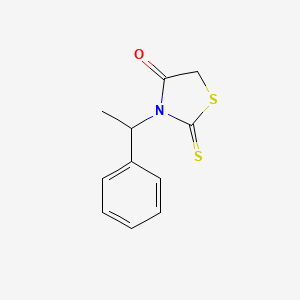

(4-formylphenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXPJXVTMWLHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

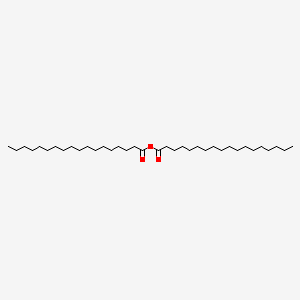

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068527 | |

| Record name | Benzaldehyde, 4-(1-oxopropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylphenyl propionate | |

CAS RN |

50262-48-1 | |

| Record name | 4-(1-Oxopropoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50262-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(1-oxopropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(1-oxopropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(1-oxopropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B1294987.png)

![7-Oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1294990.png)